molecular formula C18H19FN6O2 B2710752 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one CAS No. 1060204-89-8

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one

Cat. No.: B2710752
CAS No.: 1060204-89-8
M. Wt: 370.388
InChI Key: OUMFZBRALMKCGE-UHFFFAOYSA-N
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Description

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one is a useful research compound. Its molecular formula is C18H19FN6O2 and its molecular weight is 370.388. The purity is usually 95%.
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Biological Activity

The compound 1-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one is a complex organic molecule that has generated interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a piperazine ring linked to a triazolo-pyridazine moiety and a fluorophenoxy group. Its molecular formula is C18H20FN5OC_{18}H_{20}FN_5O with a molecular weight of approximately 353.39 g/mol. The structural components suggest potential interactions with various biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazolo-pyridazine structure have been evaluated for their activity against Mycobacterium tuberculosis. A study found that certain derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating promising efficacy as anti-tubercular agents .

Anticancer Activity

The compound's structural motifs are also associated with anticancer activities. In vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines. For example, derivatives of triazolo-pyridazine have been tested against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, revealing IC50 values as low as 0.98 μM for the most active compounds . These findings suggest that the compound may engage in mechanisms such as apoptosis induction and cell cycle arrest.

The biological activity of This compound is hypothesized to involve multiple pathways:

  • Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression, such as c-Met and VEGFR-2 .
  • Cell Cycle Modulation : Studies indicate that these compounds can induce G0/G1 phase arrest in cancer cells .

Case Studies

Several case studies highlight the biological activity of related compounds:

  • Anti-Tubercular Activity : A series of derivatives were synthesized and evaluated for their anti-tubercular properties, with several showing significant activity against M. tuberculosis with low cytotoxicity towards human cells .
  • Cytotoxicity Evaluation : Compounds were screened for cytotoxic effects on HEK-293 cells, demonstrating nontoxic profiles while maintaining potent antimicrobial activity .

Data Summary

Compound NameBiological ActivityIC50 (μM)Target
Compound AAnti-tubercular1.35M. tuberculosis
Compound BAnticancer0.98A549 Cell Line
Compound CKinase Inhibition26c-Met

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN6O2/c1-13(27-15-4-2-14(19)3-5-15)18(26)24-10-8-23(9-11-24)17-7-6-16-21-20-12-25(16)22-17/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMFZBRALMKCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2)OC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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